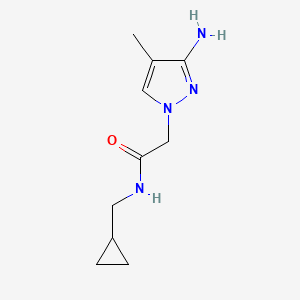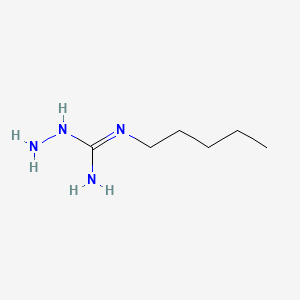
3-(3-Ethoxypropoxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethoxypropoxy)azetidine typically involves the reaction of azetidine with 3-ethoxypropyl halides under suitable conditions. The reaction can be carried out using a nucleophilic substitution mechanism, where the azetidine nitrogen attacks the electrophilic carbon of the halide, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Ethoxypropoxy)azetidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted azetidines, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(3-Ethoxypropoxy)azetidine has several scientific research applications across various fields:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or intermediate in biological studies, particularly in the investigation of enzyme inhibitors or receptor ligands.
Industry: It can be utilized in the production of specialty chemicals, coatings, and other industrial products.
Mechanism of Action
3-(3-Ethoxypropoxy)azetidine can be compared with other similar compounds, such as 3-(2-ethoxypropoxy)azetidine and 3-(3-propoxypropoxy)azetidine. These compounds differ in the nature of the substituent attached to the azetidine ring, which can influence their chemical properties and potential applications. The uniqueness of this compound lies in its specific ethoxypropoxy group, which may confer distinct advantages in certain applications.
Comparison with Similar Compounds
3-(2-ethoxypropoxy)azetidine
3-(3-propoxypropoxy)azetidine
3-(2-propoxypropoxy)azetidine
3-(3-butoxypropoxy)azetidine
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-(3-ethoxypropoxy)azetidine |
InChI |
InChI=1S/C8H17NO2/c1-2-10-4-3-5-11-8-6-9-7-8/h8-9H,2-7H2,1H3 |
InChI Key |
KOLKFZCXPUICCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCOC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


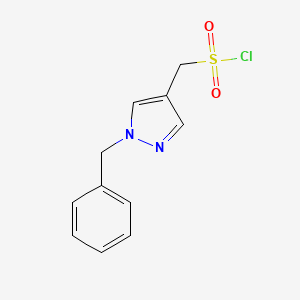
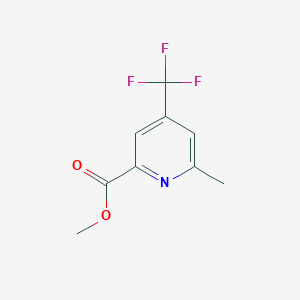
![tert-butyl N-[(4-hydroxypiperidin-2-yl)methyl]carbamate](/img/structure/B15326956.png)

![3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane](/img/structure/B15326976.png)
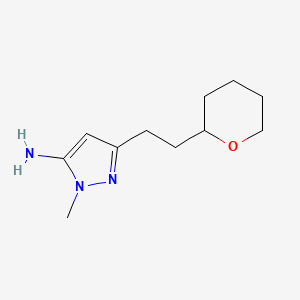
![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol](/img/structure/B15326986.png)
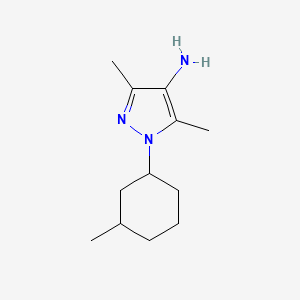
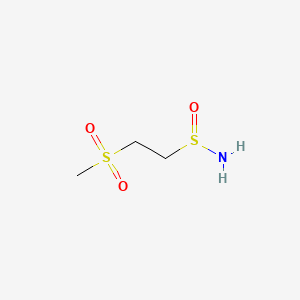

![2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B15327015.png)
